molecular formula C13H15I B2970325 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane CAS No. 2242693-91-8

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane

Cat. No. B2970325
CAS RN: 2242693-91-8
M. Wt: 298.167
InChI Key: MNIPKQGOHXTUNJ-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a chemical compound with a molecular weight of 298.17 . Its IUPAC name is 1-iodo-3-phenethylbicyclo[1.1.1]pentane . The InChI code for this compound is 1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 .


Synthesis Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs), such as 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs .


Molecular Structure Analysis

The molecular structure of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane core with an iodine atom and a phenethyl group attached . Bicyclo[1.1.1]pentane is a highly strained molecule consisting of three rings of four carbon atoms each .

Future Directions

Bicyclo[1.1.1]pentane derivatives, such as 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane, have emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . They have been used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIPKQGOHXTUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane

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